Fulvestrant sulfone

Description

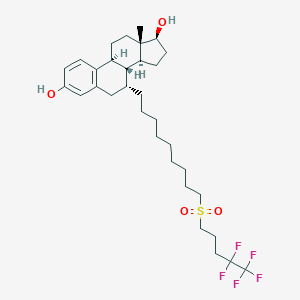

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYWBGDKCPOMGL-LSVBPWPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47F5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90243368 | |

| Record name | Fulvestrant sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98008-06-1 | |

| Record name | Fulvestrant sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098008061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fulvestrant sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7.alpha.,17.beta.)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FULVESTRANT SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55928538EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Fulvestrant Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant sulfone is a primary metabolite and a significant process impurity of Fulvestrant, a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1] The conversion of the sulfoxide moiety in Fulvestrant to a sulfone group through oxidation results in this derivative.[1] A thorough understanding of the physicochemical properties of this compound is crucial for the development of robust analytical methods, for ensuring drug purity and stability, and for comprehending its potential biological activity and metabolic fate. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols, and insights into its role in estrogen receptor signaling pathways.

Physicochemical Properties

The alteration of the sulfur oxidation state from a sulfoxide in Fulvestrant to a sulfone in its metabolite imparts changes to the molecule's physicochemical properties, notably its polarity and hydrogen bonding capabilities. Sulfones are generally more polar than their corresponding sulfoxides, which can influence solubility, cell permeability, and metabolic stability.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Chemical Name | (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol | [2] |

| Synonyms | Fulvestrant EP Impurity B, FULVESTRANT IMPURITY B [EP IMPURITY] | [1] |

| CAS Number | 98008-06-1 | [1] |

| Molecular Formula | C32H47F5O4S | [2] |

| Molecular Weight | 622.77 g/mol | [2] |

| Melting Point | Data not available | |

| Solubility | Data not available for specific concentrations. Expected to have different solubility profile from Fulvestrant due to increased polarity.[1] | |

| pKa | Data not available |

Experimental Protocols

Synthesis and Purification

This compound is synthesized through the oxidation of Fulvestrant.[1] While detailed, step-by-step synthesis protocols for its isolation as a primary product are not extensively published, the general principle involves the use of an oxidizing agent. One patented method for the synthesis of Fulvestrant mentions the use of hydrogen peroxide for the oxidation of a sulfide precursor to the sulfoxide (Fulvestrant), and notes that over-oxidation can lead to the sulfone impurity.[5]

General Laboratory-Scale Synthesis Protocol (Hypothetical, based on general oxidation procedures):

-

Dissolution: Dissolve Fulvestrant in a suitable organic solvent (e.g., a mixture of methylene chloride and methanol).

-

Oxidation: Add a controlled excess of an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid), to the solution at a controlled temperature.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of Fulvestrant and the formation of this compound.

-

Quenching: Once the reaction is complete, quench any remaining oxidizing agent.

-

Extraction and Washing: Perform a liquid-liquid extraction to isolate the product. Wash the organic layer to remove impurities.

-

Purification: Purify the crude product using column chromatography on silica gel. A solvent system such as petroleum ether and ethyl acetate can be used for elution.[6]

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and chromatographic methods like HPLC.[1]

Analytical Characterization: UPLC-PDA Method

A validated Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method is essential for the quantification of Fulvestrant and its impurities, including this compound.

Table 2: UPLC-PDA Method Parameters for this compound Analysis

| Parameter | Specification | Source(s) |

| Column | ACQUITY UPLC BEH Shield RP18, 50 mm × 2.1 mm, 1.7-μm | [7] |

| Mobile Phase | Water:Acetonitrile:Methanol (300:400:300, v/v/v) with 1.0 mL orthophosphoric acid | [7] |

| Flow Rate | 0.3 mL/min | [7] |

| Detection Wavelength | 220.0 nm | [7] |

| Injection Volume | 3.0 µL | [7] |

| Column Temperature | 35°C |

This method has been shown to be stability-indicating and capable of resolving Fulvestrant from its degradation products and impurities.[7]

Signaling Pathways and Biological Activity

Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor (ER), leading to its degradation and thereby abrogating estrogen-mediated signaling pathways that drive the growth of hormone-sensitive breast cancer.[8] As a metabolite of Fulvestrant, the biological activity of this compound is of significant interest.

Studies have indicated that the metabolites of Fulvestrant are generally less active or exhibit similar activity to the parent compound.[9] Specifically, this compound has been shown to possess antiestrogenic activity comparable to that of Fulvestrant, with no evidence of estrogenic (agonistic) activity.[10] However, quantitative data on its binding affinity to the estrogen receptor (e.g., IC50 or Ki values) are not widely available in published literature.

The conversion of the sulfoxide to a sulfone can impact the molecule's interaction with the ER ligand-binding domain, potentially altering its antagonistic potency and its ability to induce receptor degradation.

References

- 1. This compound | 98008-06-1 | Benchchem [benchchem.com]

- 2. GSRS [precision.fda.gov]

- 3. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]

- 4. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]

- 5. CN106279342A - The preparation of fulvestrant - Google Patents [patents.google.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. researchgate.net [researchgate.net]

- 8. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Fulvestrant Sulfone: A Biomarker of Fulvestrant Metabolism - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant is a selective estrogen receptor (ER) downregulator (SERD) used in the treatment of hormone receptor-positive breast cancer. Understanding its metabolism is crucial for optimizing therapy and monitoring patient response. One of the key metabolites formed is fulvestrant sulfone. This technical guide provides a comprehensive overview of this compound as a biomarker of fulvestrant metabolism, detailing its formation, methods for its quantification, and its relevance in the context of fulvestrant's mechanism of action.

Metabolic Pathway of Fulvestrant

Fulvestrant undergoes extensive metabolism in the liver through various pathways analogous to those of endogenous steroids. The primary routes of biotransformation include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and sulfate at the 2, 3, and 17 positions of the steroid nucleus.[1] The formation of this compound occurs via oxidation of the sulfoxide side chain of the parent fulvestrant molecule.[1] While cytochrome P450 3A4 (CYP3A4) is involved in the oxidative metabolism of fulvestrant, other non-CYP pathways also play a significant role.[2][3]

Quantitative Analysis of Fulvestrant and this compound

The quantification of fulvestrant and its metabolites in biological matrices, primarily plasma, is essential for pharmacokinetic and biomarker studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Pharmacokinetic Data

Clinical studies have shown that the plasma concentrations of this compound are generally low. Following single or multiple intramuscular injections of fulvestrant, the plasma levels of the sulfone metabolite were often found to be close to or below the lower limit of quantification (LLOQ) of analytical assays.[4]

| Analyte | Matrix | Typical Concentration Range | Reference |

| Fulvestrant | Human Plasma | Trough concentrations at steady state: ~6-9 ng/mL (250 mg monthly) | [5] |

| This compound | Human Plasma | Close to or below LLOQ (1 ng/mL) | [4] |

| Fulvestrant 17-Keto Metabolite | Human Plasma | Typically 2 to 3 ng/mL after multiple dosing | [4] |

Experimental Protocols

The following section details a representative experimental protocol for the simultaneous quantification of fulvestrant and a proposed approach for this compound in human plasma using LC-MS/MS. This protocol is a composite based on several published methods for fulvestrant and would require specific validation for this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 500 µL of human plasma in a polypropylene tube, add 10 µL of an internal standard (IS) working solution (e.g., fulvestrant-d3).

-

Vortex for 10 seconds.

-

Add 2.5 mL of methyl tertiary butyl ether (MTBE).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 20°C.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is recommended.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) containing a modifier like 0.5% acetic acid. |

| Flow Rate | 1.0 mL/min (with split) |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

Mass Spectrometric Parameters (MRM Transitions)

The selection of precursor and product ions is critical for the selectivity of the LC-MS/MS method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Fulvestrant | 605.2 | 427.4 | Negative |

| Fulvestrant-d3 (IS) | 608.6 | 430.4 | Negative |

| This compound (Proposed) | 621.2 | Requires experimental determination | Negative |

| This compound (Proposed) | 623.2 | Requires experimental determination | Positive ([M+H]⁺) |

Note on this compound Transitions: The deprotonated molecule [M-H]⁻ for this compound would be at m/z 621.2. The protonated molecule [M+H]⁺ would be at m/z 623.2. The optimal product ions for this compound would need to be determined through infusion of a purified standard into the mass spectrometer and performing a product ion scan. Common fragmentation for similar structures may involve the loss of the sulfone side chain or fragments from the steroid core.

Signaling Pathway Context

Fulvestrant exerts its therapeutic effect by targeting the estrogen receptor signaling pathway, which is a key driver of growth in hormone receptor-positive breast cancer.

Estrogen Receptor Signaling Pathway

Estrogen (e.g., estradiol) binds to the estrogen receptor in the cytoplasm, leading to its dimerization and translocation to the nucleus. In the nucleus, the activated ER complex binds to estrogen response elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival.

Mechanism of Action of Fulvestrant

Fulvestrant acts as an ER antagonist. It binds to the estrogen receptor, inhibiting its dimerization and promoting a conformational change that leads to the rapid degradation of the receptor via the proteasome pathway. This downregulation of ER levels effectively blocks downstream signaling, leading to an anti-proliferative effect.

Conclusion

This compound is a recognized metabolite of fulvestrant, formed through oxidation. While its plasma concentrations are typically low, its detection can serve as a qualitative biomarker of fulvestrant metabolism. The development of a validated, sensitive LC-MS/MS method for the simultaneous quantification of fulvestrant and its key metabolites, including the sulfone, is crucial for comprehensive pharmacokinetic assessment in drug development and clinical research. Understanding the metabolic fate of fulvestrant, in conjunction with its mechanism of action on the estrogen receptor signaling pathway, provides a more complete picture for optimizing its therapeutic use in breast cancer treatment. Further research to establish a definitive correlation between this compound levels and clinical outcomes may enhance its utility as a predictive biomarker.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

The Role of Fulvestrant Sulfone in Estrogen Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant is a selective estrogen receptor downregulator (SERD) widely used in the treatment of hormone receptor-positive breast cancer. As a steroidal antiestrogen, its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent abrogation of estrogen-mediated signaling pathways. The metabolism of Fulvestrant in vivo leads to the formation of several metabolites, including Fulvestrant sulfone, which is generated through the oxidation of the sulfinyl group in the side chain of the parent molecule. Understanding the biological activity of these metabolites, particularly their affinity for the estrogen receptor, is crucial for a comprehensive understanding of Fulvestrant's overall pharmacological profile. This technical guide provides an in-depth analysis of the role of this compound in estrogen receptor binding affinity, supported by available data, detailed experimental protocols, and visual representations of relevant pathways.

Estrogen Receptor Binding Affinity: Fulvestrant vs. This compound

The binding affinity of a compound to its target receptor is a critical determinant of its potency and efficacy. In the context of Fulvestrant and its metabolites, the affinity for the estrogen receptor dictates their ability to compete with endogenous estradiol and modulate downstream signaling.

While extensive research has characterized the high binding affinity of Fulvestrant for the estrogen receptor, specific quantitative data for its sulfone metabolite is less prevalent in publicly available literature. However, existing studies and regulatory documents provide valuable qualitative and semi-quantitative insights.

Data Summary

| Compound | Parameter | Value | Receptor Type | Reference |

| Fulvestrant | IC50 | 0.94 nM | Estrogen Receptor (cell-free assay) | [1] |

| Relative Binding Affinity (RBA) vs. Estradiol | 89% | Estrogen Receptor | [2] | |

| This compound | Antiestrogenic Activity | Comparable to Fulvestrant | Estrogen Receptor | [3][4] |

| Fulvestrant 17-keto metabolite | Antiestrogenic Activity | 4.5-fold less than Fulvestrant | Estrogen Receptor | [4] |

It has been noted that the sulfone and sulfoxide forms of the Fulvestrant scaffold demonstrate similar antiestrogenic activity at the estrogen receptor.[3] A clinical pharmacology review also indicated that the putative sulfone metabolite of Fulvestrant possesses antiestrogenic activity comparable to the parent drug.[4] This suggests that the oxidation of the sulfinyl to a sulfone group does not significantly diminish the molecule's ability to antagonize the estrogen receptor. In contrast, the 17-keto metabolite of Fulvestrant exhibits a 4.5-fold lower antiestrogenic activity compared to the parent compound.[4]

It is important to note that while the antiestrogenic effect at the ER appears to be maintained, the oxidation state of the sulfur can significantly impact activity at other targets. For instance, the sulfone derivative of Fulvestrant showed a more than 100-fold loss of potency in inhibiting soluble epoxide hydrolase (sEH) compared to the sulfoxide form (Fulvestrant).[3]

Experimental Protocols

The determination of estrogen receptor binding affinity is typically conducted through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay for Estrogen Receptor

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Fulvestrant, this compound) for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Rat uterine cytosol containing estrogen receptors.

-

Radioligand: [3H]-17β-estradiol ([3H]-E2) of high specific activity.

-

Test Compounds: Fulvestrant, this compound, and a reference standard (e.g., unlabeled 17β-estradiol).

-

Buffers:

-

Tris-EDTA-DTT-Glycerol (TEDG) buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). Dithiothreitol should be added just before use.

-

-

Separation Agent: Dextran-coated charcoal (DCC) suspension or hydroxyapatite.

-

Scintillation Cocktail.

-

Apparatus: Centrifuge, scintillation counter, ice bath.

Procedure:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.

-

The uterine tissue is homogenized in ice-cold TEDG buffer.

-

The homogenate is centrifuged at a low speed (e.g., 2,500 x g) to remove the nuclear fraction.

-

The resulting supernatant is then ultracentrifuged (e.g., 105,000 x g) to obtain the cytosol (supernatant), which contains the soluble estrogen receptors.[5]

-

The protein concentration of the cytosol is determined.

-

-

Assay Setup:

-

The assay is performed in tubes kept on ice.

-

A fixed concentration of [3H]-E2 (typically at or below its Kd value, e.g., 0.5-1.0 nM) is added to each tube.[5]

-

A range of concentrations of the unlabeled test compound (or reference standard) is added to the tubes. Suggested concentration ranges are 1 x 10^-11 to 1 x 10^-7 M for high-affinity compounds.[5]

-

Control tubes are included for total binding (only [3H]-E2 and receptor) and non-specific binding ( [3H]-E2, receptor, and a high concentration of unlabeled estradiol).

-

-

Incubation:

-

The prepared uterine cytosol (e.g., 50-100 µg of protein per tube) is added to each tube to initiate the binding reaction.[5]

-

The tubes are incubated, typically overnight, at 4°C to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

An ice-cold suspension of dextran-coated charcoal (DCC) is added to each tube. The charcoal adsorbs the free [3H]-E2.

-

The tubes are incubated for a short period (e.g., 15 minutes) at 4°C and then centrifuged to pellet the charcoal.

-

-

Measurement of Radioactivity:

-

The supernatant, containing the receptor-bound [3H]-E2, is transferred to scintillation vials.

-

Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of specifically bound [3H]-E2 is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

The data is plotted as the percentage of specific binding versus the log concentration of the competitor.

-

The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in biological systems is essential for a clear understanding of the mechanism of action of drugs like Fulvestrant and its metabolites.

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical estrogen receptor signaling pathway and the points of intervention by Fulvestrant.

Caption: Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action.

Experimental Workflow for Competitive Binding Assay

The logical flow of a competitive binding assay can be visualized to delineate the key steps involved in the process.

Caption: Workflow of a Competitive Radioligand Binding Assay.

Conclusion

This compound, a key metabolite of Fulvestrant, appears to retain a significant level of antiestrogenic activity at the estrogen receptor, comparable to that of the parent compound. This suggests that the metabolic conversion to the sulfone does not abrogate the primary mechanism of action of Fulvestrant, which is the antagonism and downregulation of the estrogen receptor. While precise quantitative binding affinity data for this compound remains elusive in the readily available scientific literature, the qualitative evidence strongly indicates its contribution to the overall pharmacological effect of Fulvestrant. Further studies providing specific Ki or IC50 values for this compound would be beneficial for a more complete quantitative structure-activity relationship understanding. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of endocrine therapies and drug development.

References

The Formation of Fulvestrant Sulfone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant, a selective estrogen receptor degrader (SERD), is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer.[1][2] Understanding its metabolic fate and degradation pathways is paramount for ensuring drug efficacy, safety, and quality. A key transformation product of fulvestrant is its sulfone analog. This technical guide provides an in-depth exploration of the formation pathway of fulvestrant sulfone from fulvestrant, detailing the underlying mechanisms, analytical methodologies for its characterization, and its overall significance in the context of drug development and metabolism.

The Chemical Transformation Pathway

The primary pathway for the formation of this compound is through the oxidation of the sulfinyl group located at the 9'-position of the parent fulvestrant molecule.[1] This conversion can occur both through biological and chemical processes.

1. Metabolic Pathway (In Vivo):

In biological systems, the formation of this compound is a metabolic process.[1] Following administration, fulvestrant undergoes extensive metabolism, primarily in the liver.[1][] The metabolism of fulvestrant involves several biotransformation pathways analogous to those of endogenous steroids, including oxidation, aromatic hydroxylation, and conjugation.[2][4] The oxidation of the side chain sulfoxide to a sulfone is a notable metabolic route.[2][5] In vitro studies have pointed to the involvement of the cytochrome P450 enzyme CYP3A4 in the oxidation of fulvestrant; however, the contribution of non-CYP-mediated routes in vivo is also considered significant.[2]

This compound has been identified as a major excretory metabolite in some species.[1] Despite being a metabolite, it is reported to have antiestrogenic activity comparable to the parent drug, without estrogenic effects.[5] However, plasma concentrations of the sulfone metabolite in humans are generally low, often near or below the limit of quantification.[5]

2. Degradation Pathway (In Vitro/Chemical):

Fulvestrant is susceptible to oxidation during its manufacturing process and storage, which can lead to the formation of this compound as an oxidative degradation product.[1][6] The control of this impurity is a critical aspect of quality control for fulvestrant drug products.[1] To minimize the formation of this oxidative degradation product, manufacturing processes may be conducted under an inert atmosphere, such as nitrogen.[1]

The chemical synthesis of this compound is often performed intentionally for its use as a reference standard in analytical testing.[1] This is typically achieved by treating fulvestrant with an oxidizing agent.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding this compound levels and analytical detection limits.

Table 1: this compound as a Pharmaceutical Impurity

| Storage Condition | Duration | Maximum this compound Level (%) | Reference |

| 2°-8°C, 25°C, or 40°C | 3 months | ≤ 0.5 | [6] |

| Room Temperature | 12 months | ≤ 1.0 | [6] |

Table 2: Analytical Method Detection and Quantification Limits

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| HPLC | Fulvestrant-A | 0.0011 mg/mL | 0.0033 mg/mL | |

| HPLC | Fulvestrant-B | 0.0010 mg/mL | 0.0030 mg/mL | |

| HPLC | Fulvestrant | 0.152 µg/mL | 0.50 µg/mL | [7] |

| UPLC | This compound | Not explicitly stated, but detectable at 1 µg/mL | Not explicitly stated, but quantifiable in impurity studies | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate detection, quantification, and characterization of fulvestrant and its sulfone derivative.

1. High-Performance Liquid Chromatography (HPLC) for Fulvestrant and Impurity Analysis:

This method is widely used for the quantitative determination of fulvestrant and its related substances, including the sulfone impurity.

-

Instrumentation: A standard HPLC system equipped with a Photo Diode Array (PDA) detector.

-

Column: Normal phase cyano column (e.g., 4.6 mm x 25 cm, 5 µm).

-

Mobile Phase: A gradient elution of n-hexane and isopropyl alcohol (e.g., 70:30 v/v).

-

Flow Rate: 1.5 mL/min.

-

Detection Wavelength: 220 nm.

-

Sample Preparation: The stock solution of fulvestrant is prepared by dissolving an accurately weighed quantity of the drug in the mobile phase to a known concentration (e.g., 5 mg/mL).

2. Ultra-Performance Liquid Chromatography (UPLC) for Stability-Indicating Analysis:

UPLC offers higher resolution and faster analysis times, making it suitable for stability studies and impurity profiling.

-

Instrumentation: A UPLC system with a PDA detector.[8]

-

Column: Reversed-phase C18 column (e.g., BEH Shield RP18, 50 mm × 2.1 mm, 1.7-μm).[1]

-

Mobile Phase: A mixture of acetonitrile and water, or water:acetonitrile:methanol (e.g., 300:400:300 v/v/v) with an acid modifier like orthophosphoric acid.[1][8]

-

Flow Rate: 0.3 mL/min.[1]

-

Detection Wavelength: 225 nm or 220 nm.[1]

-

Sample Preparation for Oil-Based Injections: A pooled sample is weighed and transferred to a volumetric flask. A diluent is added, and the solution is sonicated to ensure complete extraction of the drug from the oily matrix. The solution is then further diluted to the desired concentration for analysis.[8]

3. Forced Degradation Studies:

To identify potential degradation products like this compound, forced degradation studies are performed under various stress conditions.

-

Oxidative Stress: The drug substance or product is exposed to an oxidizing agent (e.g., 30% hydrogen peroxide).[7]

-

Acid/Base Hydrolysis: The sample is treated with acidic and alkaline solutions.

-

Thermal Stress: The sample is subjected to elevated temperatures (e.g., 70°C).[8]

-

Photolytic Stress: The sample is exposed to light.[8]

-

Analysis: The stressed samples are then analyzed using a stability-indicating method like UPLC to identify and quantify the degradation products.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of fulvestrant to this compound.

Caption: General analytical workflow for fulvestrant impurity analysis.

Caption: Oxidative degradation pathway of fulvestrant.

Conclusion

The formation of this compound from fulvestrant is a significant transformation that occurs both metabolically in vivo and as a degradation pathway in vitro. As a key metabolite and potential impurity, a thorough understanding of its formation is essential for drug development, from ensuring the stability and quality of the pharmaceutical product to interpreting pharmacokinetic and pharmacodynamic data. The analytical methods outlined provide the necessary tools for the robust monitoring and control of this compound, thereby contributing to the overall safety and efficacy of fulvestrant therapy.

References

- 1. This compound | 98008-06-1 | Benchchem [benchchem.com]

- 2. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. US9271990B2 - Fulvestrant formulations - Google Patents [patents.google.com]

- 7. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

chemical structure and properties of Fulvestrant sulfone

An In-depth Technical Guide to Fulvestrant Sulfone

Abstract: This document provides a comprehensive technical overview of this compound, a primary metabolite and significant impurity of the selective estrogen receptor degrader (SERD), Fulvestrant. The guide details its chemical structure, physicochemical and pharmacological properties, and outlines key experimental methodologies for its synthesis, characterization, and quantification. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction

Fulvestrant is a steroidal estrogen receptor (ER) antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] Its mechanism involves not only blocking the estrogen receptor but also promoting its degradation.[3][4] During its metabolism and as a potential degradation product in pharmaceutical formulations, Fulvestrant is oxidized to this compound.[5][6] This sulfone derivative is critical for study as it serves as a reference standard for impurity profiling in quality control and for understanding the metabolic fate of the parent drug.[5] This guide synthesizes available technical data on this compound's structure, properties, and the experimental protocols used to study it.

Chemical Structure and Identification

This compound is structurally analogous to its parent compound, Fulvestrant, differing by the oxidation state of the sulfur atom in the 7α side chain. The sulfinyl group (-SO-) in Fulvestrant is oxidized to a sulfonyl group (-SO₂-).[5] This modification increases the polarity of the molecule.

IUPAC Name: (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol.

Synonyms: Fulvestrant EP Impurity B, Fulvestrant 9-Sulfone.[7]

Chemical Identifiers:

-

CAS Number: 98008-06-1

-

Molecular Formula: C₃₂H₄₇F₅O₄S[8]

-

InChI Key: NQYWBGDKCPOMGL-LSVBPWPTSA-N[5]

-

SMILES: C[C@@]12CC[C@]3([H])c4ccc(cc4C--INVALID-LINK--[C@@]3([H])[C@]2([H])CC[C@@H]1O)O

Physicochemical Properties

Quantitative experimental data for this compound is limited in publicly available literature. The table below summarizes known properties of the sulfone and includes data for the parent compound, Fulvestrant, for comparative context. The oxidation to a sulfone group generally increases polarity compared to the sulfoxide in Fulvestrant.[5]

| Property | This compound | Fulvestrant (Parent Compound) |

| Molecular Weight | 622.77 g/mol [7] | 606.77 g/mol [9] |

| Appearance | Off-white solid | White powder[6] |

| Purity (Typical) | 97.4% by HPLC | ≥98% |

| Melting Point | Data not available | 104-106°C[9] |

| Solubility | Data not available | DMSO: >5 mg/mL; Ethanol: ~20 mg/mL[9][10] |

| pKa (Predicted) | Data not available | 10.27 ± 0.70[9] |

Pharmacology and Biological Role

Metabolic Fate of Fulvestrant

This compound is a key metabolite of Fulvestrant, formed primarily through hepatic oxidation of the sulfinyl side chain.[5] Its presence is an indicator of oxidative biotransformation pathways.[5]

Interaction with the Estrogen Receptor (ER)

There is conflicting information regarding the biological activity of this compound.

-

Evidence for Inactivity: A clinical pharmacology review by the FDA states that the sulfone metabolite of fulvestrant, found in human plasma, shows no estrogenic activity . The same review notes that its antiestrogenic activity is significantly lower than that of the parent compound.[6]

Given the source, the FDA review suggesting a lack of significant activity is considered more definitive. Unlike Fulvestrant, which is a potent inhibitor of soluble epoxide hydrolase (sEH), the sulfone derivative is not expected to exhibit significant modulatory effects on sEH activity due to the change in the sulfur oxidation state.[5]

The primary mechanism of the parent drug, Fulvestrant, involves binding to the estrogen receptor, which impairs receptor dimerization and triggers proteasomal degradation, thus down-regulating the ER protein.[1][3][4] It is not definitively known from the available literature whether this compound retains any of these ER-degrading capabilities.

Role as an Analytical Standard

This compound (designated as EP Impurity B) is an indispensable reference standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[5] It is used in quality control to identify and quantify impurities in Fulvestrant active pharmaceutical ingredients (API) and finished drug products.[5]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This compound is synthesized via the oxidation of Fulvestrant.[5] While specific protocols are proprietary, a general method can be outlined based on common organic chemistry procedures for oxidizing sulfoxides to sulfones.[12]

Objective: To oxidize the sulfoxide moiety of Fulvestrant to a sulfone.

Materials:

-

Fulvestrant

-

meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂) with a suitable catalyst (e.g., niobium carbide).[12]

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as solvent.[12]

-

Saturated sodium bicarbonate solution.

-

Anhydrous magnesium sulfate or sodium sulfate.

-

Silica gel for column chromatography.

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate gradient).

Procedure:

-

Dissolve Fulvestrant in a suitable solvent like DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add the oxidizing agent (e.g., m-CPBA, ~1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography.[13]

Structural Characterization

The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The key change from Fulvestrant would be the chemical shifts of protons and carbons adjacent to the sulfur atom due to the change in its oxidation state.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₃₂H₄₇F₅O₄S), verifying the successful oxidation.

Quantification by HPLC (Representative Protocol)

A stability-indicating HPLC method is crucial for quantifying Fulvestrant and its impurities, including the sulfone. The following is a representative protocol synthesized from published methods.[13]

Objective: To separate and quantify this compound in the presence of Fulvestrant and other related impurities.

Instrumentation & Conditions:

-

HPLC System: A system with a PDA or UV detector.

-

Column: Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water or phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol).[13]

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 30-35°C.

-

Detection Wavelength: 220 nm or 225 nm.[13]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or acetonitrile). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample containing Fulvestrant in the diluent to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the this compound peak by its retention time relative to the reference standard. Calculate the concentration based on the peak area from the calibration curve generated from the working standards.

Visualizations

Metabolic Pathway

Caption: Metabolic oxidation of Fulvestrant to this compound.

Synthesis and Characterization Workflow

Caption: General workflow for synthesis and characterization.

Analytical Workflow for Purity Assessment

Caption: HPLC workflow for impurity quantification.

References

- 1. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]

- 5. This compound | 98008-06-1 | Benchchem [benchchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. scbt.com [scbt.com]

- 8. [this compound (25 mg) ((7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)sulfonyl)nonyl)7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol)] - CAS [98008-06-1] [store.usp.org]

- 9. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. targetmol.cn [targetmol.cn]

- 12. Sulfone synthesis by oxidation [organic-chemistry.org]

- 13. ijrar.org [ijrar.org]

The Discovery and Identification of Fulvestrant Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and identification of fulvestrant sulfone, a key metabolite of the selective estrogen receptor degrader (SERD), Fulvestrant. This document details the metabolic pathways, analytical methodologies for identification and quantification, and the pharmacological context of this important biotransformation product.

Introduction to Fulvestrant and its Metabolism

Fulvestrant is a steroidal estrogen receptor (ER) antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1] Unlike earlier antiestrogen therapies, Fulvestrant acts as a SERD, not only blocking the ER but also promoting its degradation. The metabolism of Fulvestrant is extensive, occurring primarily in the liver through pathways analogous to those of endogenous steroids. These biotransformations include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulfate at various positions on the steroid nucleus.[2] A key metabolic pathway is the oxidation of the sulfoxide side chain, leading to the formation of this compound.[2] While metabolites of Fulvestrant are generally less pharmacologically active than the parent compound, their characterization is crucial for a comprehensive understanding of the drug's disposition and potential for drug-drug interactions.

Quantitative Analysis of Fulvestrant and its Metabolites

The in vivo metabolism of Fulvestrant has been investigated in both preclinical species and humans. The primary route of excretion is via the feces, indicating significant biliary excretion.[3] Quantitative data from these studies are summarized below.

| Species | Matrix | Analyte(s) | Percentage of Excreted Dose | Reference |

| Rat | Feces | Fulvestrant and its 17-ketone and/or sulphone analogues | 15-20% | [3] |

| Dog | Feces | Fulvestrant and its 17-ketone and/or sulphone analogues | 61% | [3] |

| Human | Plasma | This compound | Below Limit of Quantitation (1 ng/mL) | [4] |

| Human | Plasma | 17-keto-fulvestrant | Below Limit of Quantitation (ng/mL not specified) | [4] |

Experimental Protocols

The identification and quantification of this compound require sensitive and specific analytical methodologies. Below are detailed protocols for the analysis of Fulvestrant and its metabolites in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

Solid-phase extraction is a robust method for extracting Fulvestrant and its metabolites from complex biological matrices like plasma.

-

Conditioning: Condition a C8 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Dilute 500 µL of plasma with 500 µL of water and load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove plasma proteins and other interferences.

-

Elution: Elute Fulvestrant and its metabolites from the cartridge with two 500 µL aliquots of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

In Vitro Metabolism using Human Liver Microsomes

In vitro metabolism studies are essential for identifying potential metabolic pathways and the enzymes involved.

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), Fulvestrant (1 µM), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Incubation: Incubate the mixture at 37°C for 60 minutes.

-

Termination: Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifugation: Centrifuge the mixture to precipitate proteins.

-

Analysis: Analyze the supernatant for the presence of metabolites using UPLC-PDA or LC-MS/MS.

UPLC-PDA Method for the Quantification of Fulvestrant

This method is suitable for the quantification of Fulvestrant in pharmaceutical formulations and can be adapted for the analysis of in vitro metabolism samples.[5]

-

Chromatographic System: ACQUITY UPLC with a BEH Shield RP18 column (50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: A mixture of water, acetonitrile, and methanol in a ratio of 300:400:300 (v/v/v), with the addition of 1.0 mL of orthophosphoric acid per liter of mobile phase.

-

Flow Rate: 0.3 mL/min.

-

Detection: PDA-UV detector at a wavelength of 220.0 nm.

-

Injection Volume: 3.0 µL.

LC-MS/MS Method for the Identification and Quantification of Fulvestrant and its Sulfone Metabolite

This highly sensitive and specific method is ideal for the analysis of Fulvestrant and its metabolites in biological samples.

-

Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: Chromolith RP-18e (100 × 4.6 mm).

-

Mobile Phase: A mixture of 0.5% acetic acid and acetonitrile (20:80, v/v).

-

Flow Rate: 1.0 mL/min with an approximate 50% flow split.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

Fulvestrant: m/z 605.2 → 427.4[6]

-

This compound (Predicted): The precursor ion ([M-H]⁻) for this compound (C₃₂H₄₇F₅O₄S) is predicted to be m/z 621.3. The product ion would be determined by fragmentation analysis, but a likely fragment would correspond to the loss of the side chain.

-

-

Internal Standard: Fulvestrant-d3 (m/z 608.6 → 430.4)[6]

Visualizations: Pathways and Workflows

Estrogen Receptor Signaling Pathway and the Action of Fulvestrant

The following diagram illustrates the estrogen receptor (ER) signaling pathway and the mechanism by which Fulvestrant acts as an antagonist and degrader.

Caption: Estrogen receptor signaling and Fulvestrant's mechanism of action.

Experimental Workflow for the Identification of this compound

The logical flow for the identification of this compound from a biological sample is depicted below.

Caption: Workflow for this compound identification.

Conclusion

The identification and characterization of this compound are integral to understanding the complete metabolic profile of Fulvestrant. While present at low levels in human plasma, its formation represents a significant metabolic pathway. The analytical methods detailed in this guide provide a robust framework for the continued investigation of Fulvestrant metabolism in both research and clinical settings. A thorough understanding of these metabolic processes is essential for optimizing drug therapy and ensuring patient safety.

References

- 1. Fulvestrant - Wikipedia [en.wikipedia.org]

- 2. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. d-nb.info [d-nb.info]

- 6. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]

The Biological Significance of Fulvestrant Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant is a potent selective estrogen receptor degrader (SERD) widely used in the treatment of hormone receptor-positive breast cancer.[1][2][3] Its mechanism of action involves binding to the estrogen receptor (ER), inducing a conformational change that inhibits dimerization and targets the receptor for proteasomal degradation, thereby downregulating ERα protein levels in cancer cells.[4][5] As with many pharmaceuticals, the metabolism of Fulvestrant is a critical aspect of its overall pharmacological profile. A key metabolite in this process is Fulvestrant sulfone, formed through the oxidation of the sulfoxide moiety of the parent drug.[6] This technical guide provides a comprehensive overview of the biological significance of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways to aid researchers in the field of oncology and drug development.

Chemical Structure and Metabolism

Fulvestrant undergoes metabolism in the liver through various pathways, including oxidation, aromatic hydroxylation, and conjugation.[7] One of the major oxidative metabolites identified is this compound.[8] The conversion of the sulfoxide group in Fulvestrant to a sulfone group represents a significant chemical modification that has the potential to alter the biological activity of the molecule.

Quantitative Data Summary

While extensive quantitative data is available for the parent drug, Fulvestrant, there is a notable lack of specific in vitro quantitative data for this compound in publicly available literature. The following tables summarize the known data for Fulvestrant and highlight the current data gap for its sulfone metabolite.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Target | Assay Type | Value | Reference |

| Fulvestrant | ERα | Competitive Binding | RBA: 89% (vs. Estradiol) | [6] |

| ERα | Cell-free assay | IC50: 9.4 nM | [9] | |

| This compound | ERα | Competitive Binding | Data not available |

Table 2: In Vitro Efficacy in ER-Positive Breast Cancer Cells (MCF-7)

| Compound | Parameter | Value | Reference |

| Fulvestrant | Inhibition of Cell Proliferation (IC50) | 0.29 nM | [10] |

| Inhibition of Cell Proliferation (IC50) | 0.8 nM | ||

| This compound | Inhibition of Cell Proliferation (IC50) | Data not available |

Biological Activity and Significance

There are conflicting reports regarding the antiestrogenic activity of this compound. A clinical pharmacology review by the FDA states that in an immature rat uterotrophic/antiuterotropic assay, the sulfone metabolite exhibited "no estrogenic activity but had antiestrogenic activity comparable with that of the parent drug".[7] This suggests that the oxidation to the sulfone does not significantly diminish its ability to antagonize estrogen-mediated effects in this in vivo model.

However, other preclinical studies on Fulvestrant's metabolites have suggested that they are generally less active or exhibit similar activity to the parent compound.[10] One report specified that among the metabolites, only the 17-keto derivative demonstrated antiestrogenic activity of the same order of magnitude as Fulvestrant, albeit 4.5-fold lower, which would imply that the sulfone metabolite is less potent.[7]

This discrepancy highlights a critical area for further investigation. The biological significance of this compound remains to be fully elucidated and hinges on obtaining direct, quantitative comparisons of its activity relative to Fulvestrant. If its antiestrogenic activity is indeed comparable to the parent drug, it could contribute to the overall therapeutic effect of Fulvestrant. Conversely, if it is significantly less active, its formation would primarily represent a metabolic clearance pathway.

Signaling and Mechanistic Pathways

The primary mechanism of action of Fulvestrant is the degradation of the estrogen receptor, which abrogates downstream signaling pathways that promote tumor growth. The interaction of this compound with this pathway is not well-characterized.

Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action

References

- 1. oncotarget.com [oncotarget.com]

- 2. Fulvestrant: pharmacologic profile versus existing endocrine agents for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of fulvestrant plus a targeted agent with fulvestrant alone in hormone receptor-positive advanced breast cancer that progressed on prior endocrine therapy: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Fulvestrant Sulfone: An Overview of its In Vivo Metabolic Profile and Preclinical Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant, a selective estrogen receptor (ER) downregulator (SERD), is a critical therapeutic agent in the management of hormone receptor-positive breast cancer.[1][2] Its mechanism of action involves binding to the estrogen receptor, leading to its degradation and thereby abrogating estrogen-driven tumor growth.[1][3] The in vivo biotransformation of fulvestrant is complex, resulting in several metabolites. Among these is fulvestrant sulfone, a product of oxidation.[4][5] This technical guide provides a concise overview of the preliminary in vivo data concerning this compound, focusing on its metabolic pathway and pharmacological characterization as a metabolite of fulvestrant.

Metabolic Profile of Fulvestrant

Fulvestrant undergoes extensive metabolism in vivo.[6] The primary routes of biotransformation involve modifications at the 3- and 17-positions of the steroid nucleus and oxidation at the sulfur atom in the side chain.[5] This leads to the formation of several metabolites, including ketone, sulfate, and glucuronide conjugates, as well as the sulfone analogue.[5]

Quantitative Data on this compound

Direct in vivo studies focusing on the administration of this compound are not extensively reported in the public domain. The available quantitative data primarily pertains to its detection as a metabolite following the administration of the parent drug, fulvestrant.

| Parameter | Finding | Species | Study Context | Reference |

| Plasma Concentration | Low, often near or below the limit of quantification (1 ng/mL) | Human | Clinical trials with intramuscular administration of fulvestrant | [7] |

| Fecal Excretion | Identified as a metabolite in feces | Rat, Dog | Preclinical studies with [14C]-labeled fulvestrant | [5][6] |

Experimental Protocols

General Protocol for Metabolite Identification and Quantification in Preclinical Models

-

Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are typically used for xenograft studies with human breast cancer cell lines (e.g., MCF-7).

-

Drug Administration: Fulvestrant is administered, often via intramuscular injection, at a specified dose and schedule.

-

Sample Collection: Blood (for plasma), urine, and feces are collected at various time points. Tumor tissue may also be harvested at the end of the study.

-

Metabolite Extraction: Samples are processed to extract the drug and its metabolites. This may involve liquid-liquid extraction or solid-phase extraction.

-

Analytical Method: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the standard method for identifying and quantifying fulvestrant and its metabolites.[8]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to determine key pharmacokinetic parameters.

Signaling Pathways and Experimental Workflows

Fulvestrant Mechanism of Action and Metabolism

The following diagram illustrates the established mechanism of action of fulvestrant and its subsequent metabolism to the sulfone derivative.

Caption: Mechanism of action of Fulvestrant and its metabolism to this compound.

General Experimental Workflow for In Vivo Metabolite Studies

The workflow for investigating a drug metabolite in vivo is a multi-step process, from initial administration to final analysis.

Caption: General workflow for in vivo studies of drug metabolites.

Pharmacological Activity of this compound

Preclinical data on the pharmacological activity of this compound is limited. In vitro testing of synthesized metabolites, including the sulfone, has been conducted.[5] One report indicates that the 17-keto and sulfone metabolites of fulvestrant exhibit no estrogenic activity.[7] The same report notes that the 17-keto metabolite has antiestrogenic activity, albeit lower than that of the parent compound, fulvestrant.[7] Further in vivo studies are necessary to fully elucidate the anti-tumor efficacy and overall pharmacological profile of this compound.

Conclusion

This compound is a known in vivo metabolite of fulvestrant. Preliminary studies have identified its presence in plasma and excreta, although at low concentrations relative to the parent drug.[5][7] While direct, in-depth in vivo studies on this compound are not widely published, the established methodologies for studying drug metabolites provide a clear path for future research. The limited available data suggests a lack of estrogenic activity.[7] Further investigation is warranted to fully characterize the potential contribution of this compound to the overall clinical activity and safety profile of fulvestrant.

References

- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fulvestrant - Wikipedia [en.wikipedia.org]

- 4. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. US9724355B2 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]

Methodological & Application

Application Note: Preparation of Fulvestrant Sulfone Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1][2] During its synthesis, metabolism, and storage, various related substances and impurities can form. One such critical impurity and metabolite is Fulvestrant Sulfone, also known as Fulvestrant EP Impurity B.[][4] This compound is formed through the oxidation of the sulfoxide moiety on the fulvestrant molecule.[5] To ensure the quality, safety, and efficacy of fulvestrant drug products, it is imperative to accurately identify and quantify this compound. This requires a well-characterized analytical standard of high purity.

This application note provides a detailed protocol for the preparation of a this compound analytical standard via the oxidation of fulvestrant. It also outlines the analytical techniques for its characterization and quantification.

Chemical Structures

Fulvestrant contains a sulfoxide group, which is oxidized to a sulfone group to form this compound.

-

Fulvestrant: 7α-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol

-

This compound: 7α-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol[4]

Physicochemical Data

A summary of the key physicochemical properties of fulvestrant and this compound is provided in the table below for easy comparison.

| Property | Fulvestrant | This compound |

| CAS Number | 129453-61-8[6] | 98008-06-1[] |

| Molecular Formula | C₃₂H₄₇F₅O₃S[6] | C₃₂H₄₇F₅O₄S |

| Molecular Weight | 606.78 g/mol [6] | 622.77 g/mol [4] |

| Appearance | White powder[2] | White to off-white solid |

| Solubility | Low aqueous solubility | Expected to have low aqueous solubility |

Experimental Protocols

I. Preparation of this compound

This protocol describes the synthesis of this compound from fulvestrant through oxidation. The procedure is based on common oxidative methods used in forced degradation studies.

Materials and Reagents:

-

Fulvestrant (of known purity)

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Sodium sulfite (Na₂SO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (200-300 mesh)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round bottom flask, dissolve 100 mg of fulvestrant in 10 mL of methanol. Place the flask on a magnetic stirrer.

-

Oxidation: While stirring at room temperature, slowly add 1 mL of 30% hydrogen peroxide to the fulvestrant solution.

-

Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate/n-hexane (e.g., 1:1 v/v). The disappearance of the fulvestrant spot and the appearance of a more polar spot (this compound) will indicate the reaction's progress.

-

Quenching: Once the reaction is complete, quench the excess hydrogen peroxide by slowly adding a 10% aqueous solution of sodium sulfite until a drop of the reaction mixture no longer turns potassium iodide-starch paper blue.

-

Extraction: Add 20 mL of dichloromethane to the reaction mixture and transfer to a separatory funnel. Wash the organic layer with 20 mL of deionized water. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

II. Purification of this compound by Column Chromatography

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in n-hexane. Start with a low concentration of ethyl acetate (e.g., 10%) and gradually increase the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.

III. Characterization and Purity Assessment

The identity and purity of the prepared this compound standard should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting mobile phase of 50:50 (v/v) acetonitrile:water, gradually increasing to 90:10 (v/v) over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 225 nm[]

-

Purity Assessment: The purity of the prepared standard can be determined by calculating the peak area percentage.

Mass Spectrometry (MS):

-

Confirm the molecular weight of this compound (622.77 g/mol ). Electrospray ionization (ESI) in positive or negative mode can be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of this compound. The spectra should be consistent with the structure of the sulfone derivative.

Visualizations

Signaling Pathway Diagram

References

Application Note: Quantification of Fulvestrant Sulfone using HPLC-UV

This application note details a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Fulvestrant sulfone, a key metabolite of the estrogen receptor antagonist Fulvestrant.

Introduction

Fulvestrant is a crucial therapeutic agent in the treatment of hormone receptor-positive metastatic breast cancer.[1] The metabolism of Fulvestrant is extensive, with this compound being a significant oxidative metabolite.[2][3][4] Monitoring the levels of this metabolite is important for pharmacokinetic studies and for understanding the overall disposition of the drug in the body. The putative sulphone metabolite of fulvestrant has been shown to possess antiestrogenic activity comparable to the parent drug, highlighting its potential biological significance.[5] This document provides a detailed protocol for the quantification of this compound using a robust and reliable HPLC-UV method, suitable for researchers, scientists, and professionals in drug development.

Method Summary

The described method utilizes reversed-phase HPLC with UV detection for the separation and quantification of this compound. The chromatographic conditions have been optimized to ensure good resolution and sensitivity.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, degasser, autosampler, and a variable wavelength UV detector.[6]

-

Column: ACE C18 analytical column (250 mm × 4.6 mm I.D., 5 µm particle size).[6]

-

Chemicals and Reagents:

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | ACE C18 (250 mm × 4.6 mm, 5 µm)[6] |

| Mobile Phase | 1% Orthophosphoric acid : Methanol (20:80, v/v)[6] |

| Flow Rate | 1.0 mL/min[6] |

| Injection Volume | 10 µL[6] |

| Column Temperature | Ambient[6] |

| Detection Wavelength | 220 nm or 240 nm[7][8] |

Preparation of Standard Solutions

-

Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 100 µg/mL.[6]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.[6]

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., plasma, tissue homogenates). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended to extract this compound from biological matrices. For pharmaceutical formulations, a simple dilution with methanol may be sufficient.[6][9][10]

Example for Pharmaceutical Formulation:

-

Accurately transfer a known amount of the formulation claimed to contain Fulvestrant into a volumetric flask.[9][10]

-

Add a sufficient volume of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[6]

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[6]

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

| Parameter | Typical Range/Value |

| Linearity Range | 0.5 - 20 µg/mL[6] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.15 µg/mL[6] |

| Limit of Quantification (LOQ) | ~0.50 µg/mL[6] |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Diagrams

Caption: High-level experimental workflow for this compound quantification.

Caption: Metabolic conversion of Fulvestrant to this compound.

Conclusion

This application note provides a comprehensive HPLC-UV method for the quantification of this compound. The method is simple, rapid, and reliable, making it suitable for routine analysis in research and quality control laboratories. The provided protocols and validation parameters offer a solid foundation for the implementation of this analytical procedure.

References

- 1. Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 98008-06-1 | Benchchem [benchchem.com]

- 3. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrar.org [ijrar.org]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]

- 10. scirp.org [scirp.org]

Application Note: Utilizing Fulvestrant Sulfone in Forced Degradation Studies of Fulvestrant

Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. As a critical aspect of drug development and quality control, forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies also aid in developing and validating stability-indicating analytical methods.

Fulvestrant sulfone is a known metabolite and a potential degradation product of fulvestrant, particularly under oxidative stress. Its formation is a key indicator of fulvestrant's degradation pathway. This application note provides a detailed protocol for conducting forced degradation studies on fulvestrant, with a focus on the role and analysis of this compound. The protocols described herein are crucial for ensuring the quality, safety, and efficacy of fulvestrant formulations.

The mechanism of action of fulvestrant involves binding to the estrogen receptor (ER), which leads to the inhibition of receptor dimerization and ultimately accelerates the degradation of the ER.[1][2] This disruption of the ER signaling pathway is central to its therapeutic effect.

Mechanism of Action of Fulvestrant

Fulvestrant exerts its therapeutic effect by acting as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ER) and induces a conformational change that inhibits its dimerization. This prevents the ER from translocating to the nucleus and binding to estrogen response elements (EREs) on the DNA, thereby blocking estrogen-driven gene transcription. Furthermore, the fulvestrant-ER complex is unstable and is targeted for proteasomal degradation, leading to a significant reduction in cellular ER levels.

Caption: Mechanism of action of fulvestrant.

Experimental Protocols

This section details the protocols for conducting forced degradation studies on fulvestrant under various stress conditions. The primary analytical technique for monitoring the degradation and quantifying fulvestrant and its degradation products, including this compound, is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

Materials and Reagents

-

Fulvestrant reference standard

-

This compound reference standard

-

Hydrochloric acid (HCl)

-